molecular formula C6H8O6 B6232468 rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis CAS No. 876607-72-6

rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis

Cat. No.: B6232468
CAS No.: 876607-72-6
M. Wt: 176.1
InChI Key:
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Description

rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis: is a racemic mixture of a chiral compound that contains two stereocenters. This compound is part of the dioxane family, which is characterized by a six-membered ring containing two oxygen atoms. The “rac-” prefix indicates that it is a racemic mixture, meaning it contains equal amounts of both enantiomers, making it optically inactive.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis can be achieved through various synthetic routes. One common method involves the cyclization of appropriate diols with diacid chlorides under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound often involves the use of microbial fermentation processes. For example, certain strains of Yarrowia lipolytica can be used to produce (2R,3S)-isocitric acid, which can then be chemically modified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Produces dioxane derivatives with additional oxygen functionalities.

    Reduction: Yields alcohol derivatives of the dioxane ring.

    Substitution: Forms esters or amides depending on the nucleophile used.

Scientific Research Applications

rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, influencing their activity and thereby affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis is unique due to its specific stereochemistry and the presence of both dioxane and carboxylic acid functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis involves the following steps: protection of the carboxylic acid group, formation of the dioxane ring, and deprotection of the carboxylic acid group.", "Starting Materials": [ "2-hydroxyadipic acid", "acetic anhydride", "sodium acetate", "4-methylmorpholine", "ethyl chloroformate", "1,3-propanediol", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Protection of the carboxylic acid group: 2-hydroxyadipic acid is reacted with acetic anhydride and sodium acetate in the presence of 4-methylmorpholine to form the corresponding acetyl ester.", "Formation of the dioxane ring: The acetyl ester is then reacted with ethyl chloroformate and 1,3-propanediol in the presence of sodium borohydride to form the dioxane ring.", "Deprotection of the carboxylic acid group: The protected dioxane ring is then deprotected by treatment with acetic acid and hydrochloric acid, followed by neutralization with sodium hydroxide. The product is extracted with diethyl ether and purified by recrystallization from water to obtain rac-(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis." ] }

CAS No.

876607-72-6

Molecular Formula

C6H8O6

Molecular Weight

176.1

Purity

95

Origin of Product

United States

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